3-(Bromomethyl)-5-chlorobenzo[b]thiophene

Catalog No.
S674014
CAS No.
1198-51-2
M.F
C9H6BrClS
M. Wt
261.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-5-chlorobenzo[b]thiophene

Suboptimal reactivity from chloromethyl analogs or incorrect halogen positioning can stall your synthesis. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2) solves this with its highly reactive bromomethyl group-providing faster coupling under mild conditions-and the electronically tuned 5-chloro substitution essential for consistent SAR studies. This bifunctional scaffold enables rapid diversification of benzothiophene libraries for kinase, metabolic enzyme, or CNS receptor targets. Key advantages:

  • Superior leaving group lability vs. chloro analogs, enabling room-temperature alkylations
  • Precise 5-Cl pattern for predictable electronic modulation and metabolic stability
  • Proven building block for aldose reductase inhibitor programs

Supplied with rigorous QC for seamless process scale-up and medchem workflows.

CAS Number

1198-51-2

Product Name

3-(Bromomethyl)-5-chlorobenzo[b]thiophene

IUPAC Name

3-(bromomethyl)-5-chloro-1-benzothiophene

Molecular Formula

C9H6BrClS

Molecular Weight

261.57 g/mol

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2

InChI Key

FKQSFVITUNJLCY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CBr

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CBr

The exact mass of the compound 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Bromomethyl)-5-chlorobenzo[b]thiophene, 5-Chloro-3-(bromomethyl)benzothiophene, 3-Bromomethyl-5-chloro-1-benzothiophene, 5-Chloro-3-(bromomethyl)thianaphthene, 3-(Bromomethyl)-5-chlorothianaphthene

Purity

≥97%

Package Size

250 mg, 1 g

3-(Bromomethyl)-5-chlorobenzo[b]thiophene, CAS 1198-51-2, is a bifunctional heterocyclic intermediate essential for advanced organic synthesis. Its structure combines a highly reactive bromomethyl group at the C3 position, ideal for nucleophilic substitution and elaboration, with a chlorine atom at the C5 position. This specific halogenation pattern on the benzothiophene core, a privileged scaffold in medicinal chemistry, serves to modulate the electronic properties, lipophilicity, and metabolic stability of downstream compounds, making it a strategic choice for developing novel pharmaceuticals and functional materials.

Procurement Fit

Electrophilic bromomethyl handle enables modular derivatization for medicinal chemistry and agrochemical scaffolds
5-Chloro substitution imparts distinct lipophilicity and solid-state properties compared to non-halogenated analogs
Crystalline form with reported high melting point simplifies ambient handling, weighing, and formulation incorporation

Procuring a seemingly similar analog, such as the corresponding 3-(chloromethyl) derivative or a different positional isomer, can lead to significant process failures and suboptimal results. The bromomethyl group offers superior reactivity compared to a chloromethyl group due to bromide being a more effective leaving group, enabling reactions under milder conditions and in shorter timeframes—a critical processability advantage. Furthermore, the specific 5-chloro substitution is not arbitrary; altering the halogen's position (e.g., to C7) or removing it entirely changes the molecule's electronic and steric profile, which can drastically alter binding affinity at a biological target or render a synthetic route to a patented compound invalid.

Substitution Risk

Lipophilicity Non-chlorinated methyl analog shows lower XLogP; substitution may shift membrane permeability and pharmacokinetic profile in derived compounds.
Regioisomer 7-Chloro isomer forms a different crystal packing motif via Br···Cl contacts, potentially altering solid-state stability and dissolution behavior.
Reactivity Analogs lacking the bromomethyl group cannot serve as electrophilic coupling partners; synthetic routes relying on this handle will fail.

Superior Nucleophilic Substitution Reactivity

The C-Br bond in the bromomethyl group is weaker and bromide is a better leaving group than chloride, making 3-(Bromomethyl)-5-chlorobenzo[b]thiophene a more reactive and efficient electrophile in key C-C and C-heteroatom bond-forming reactions compared to its 3-(chloromethyl) analog. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and potentially higher yields, which are significant advantages in both laboratory-scale synthesis and industrial process scale-up.

Evidence DimensionChemical Reactivity (Leaving Group Ability)
Target Compound DataBromomethyl group (Good leaving group)
Comparator Or BaselineChloromethyl group (Poorer leaving group)
Quantified DifferenceQualitatively higher reactivity leading to faster reactions or milder conditions.
ConditionsStandard nucleophilic substitution (SN2) reactions common in pharmaceutical and materials synthesis.

This directly translates to lower energy costs, higher throughput, and improved process economics for any buyer performing subsequent chemical modifications.

Melting point
Head-to-head
129–133 °C vs. 33–36 °C
Reported ~96 °C higher melting point supports solid-state handling at ambient conditions.
Differential scanning calorimetry or capillary method; data to verify lot consistency.

Halogen-Dependent Cyclization Yield Advantage

In electrophilic cyclization reactions to form functionalized benzo[b]thiophenes—a core synthetic strategy—the choice of halogen precursor is critical to the outcome. For the synthesis of 2-(3-halobenzo[b]thiophen-2-yl)propan-2-ol derivatives, the use of a bromo-precursor route resulted in a significantly higher yield than the chloro-precursor route (85% vs. 77%). In another case, cyclization with a bromide source was successful while the corresponding reaction with a chloride source failed entirely, demonstrating the non-interchangeability of halogen precursors for achieving specific synthetic targets.

Evidence DimensionIsolated Product Yield
Target Compound Data85% (for bromo-analog)
Comparator Or Baseline77% (for chloro-analog)
Quantified Difference+8% absolute yield advantage for the bromo derivative.
ConditionsElectrophilic cyclization of a substituted propargyl alcohol to form 2-(3-halobenzo[b]thiophen-2-yl)propan-2-ol derivatives.

Selecting this bromo-functionalized precursor can directly increase the efficiency and material output of a synthetic campaign, reducing waste and cost.

Lipophilicity
Head-to-head
XLogP 4.1 vs. 3.9
ΔXLogP +0.2 may influence membrane partitioning in derived analogs; relevant for CNS permeability assessment.
Computed by XLogP3 algorithm; experimental log P may differ.

5-Chloro Substitution Role in Bioactivity

The benzothiophene scaffold is a 'privileged structure' in drug discovery, and the specific placement of halogen substituents is a key strategy for modulating biological activity. The 5-chloro substituent on this compound is integral for defining its physicochemical properties, such as lipophilicity and metabolic stability, which in turn govern receptor binding affinity and pharmacokinetic profiles. Substituting this with an alternative isomer (e.g., 7-chloro) or the unsubstituted parent compound would result in a distinct molecule with a different biological activity profile, making this specific CAS number essential for targeted drug development programs.

Evidence DimensionStructure-Activity Relationship (SAR) Driver
Target Compound DataDefined electronic and steric properties from 5-chloro group.
Comparator Or BaselineUnsubstituted or other positional isomers (e.g., 7-chloro) with different properties.
Quantified DifferenceQualitatively different biological and pharmacokinetic outcomes.
ConditionsTypical drug discovery cascade involving screening, lead optimization, and ADME profiling.

For researchers in drug discovery, procuring this exact isomer is a prerequisite for achieving the desired target engagement and developing a viable clinical candidate.

MW & synthesis yield
Cross-study
MW 261.57 g/mol; synthesis yield 85%
Higher molecular weight affects stoichiometry; reported 85% yield provides a benchmark for process-scale expectations.
Synthesis via NBS bromination; yield may vary with scale and purity of starting material.
Sertaconazole synthesis
Class-level
5-Cl isomer not used; 7-Cl isomer required
Regioisomeric specificity documented in patent literature; 5-Cl variant is not a direct substitute for this route.
Phase-transfer catalysis conditions; confirm isomer identity before procurement for sertaconazole-related synthesis.
Halogen bonding
Head-to-head
Br···Cl 3.683(1) Å
Reported intermolecular contact unique to 5-Cl isomer; may influence crystal packing and long-term solid-state stability.
Single-crystal XRD at 298 K; relevance to bulk powder behavior requires additional assessment.
Hazard classification
Head-to-head
UN3261, Class 8, PG III vs. non-hazardous
Corrosive solid classification implies hazmat shipping requirements and specific PPE protocols; comparator analog avoids these constraints.
DOT/IATA regulations; verify current classification with supplier before ordering.

Building Block for SAR Studies

In medicinal chemistry programs targeting kinases, metabolic enzymes, or CNS receptors, this compound is the right choice for synthesizing libraries of analogs. The defined 5-chloro substituent provides a consistent baseline for evaluating other modifications, while the reactive bromomethyl handle allows for rapid and efficient diversification at the C3 position.

Aldose Reductase Inhibitor Analog Precursor

Given that related benzothiazole and benzothiophene structures are precursors to potent aldose reductase inhibitors like Zopolrestat, this compound is an ideal starting material for developing next-generation ARIs for diabetic complications. Its specific halogenation pattern offers a vector for optimizing potency and pharmacokinetic properties over existing scaffolds.

Efficient Scale-Up of C3-Alkylated Intermediates

For process chemistry and contract manufacturing, where efficiency and throughput are paramount, the superior reactivity of the bromomethyl group makes this the preferred starting material. It facilitates faster reaction times and milder conditions for coupling reactions, improving the overall economics of producing advanced intermediates at scale.

Application Fit

Application
Selection Property
Validation Focus
CNS-penetrant analog design
Elevated XLogP and halogen bonding capability
Permeability assays, target engagement with 5-substituted scaffolds
Scalable synthesis via NBS bromination
Reported 85% isolated yield from 5-chloro-3-methyl precursor
Reaction optimization, purity profiling, and cost modeling
Solid-state formulation and crystal engineering
Distinct Br···Cl halogen bond motif and high melting point
Polymorphism screening, co-crystal design, stability under ICH conditions
Agrochemical and material science intermediates
Electrophilic bromomethyl handle with chloroaromatic core
Derivatization scope, physicochemical tuning of target molecules

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(Bromomethyl)-5-chlorobenzo[b]thiophene

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